molecular formula C9H15NO2 B1178340 (R,R)-Palonosetron CAS No. 135729-60-1

(R,R)-Palonosetron

Cat. No.: B1178340
CAS No.: 135729-60-1
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Description

Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.

Scientific Research Applications

Pharmacological Properties

(R,R)-Palonosetron exhibits unique pharmacological characteristics that distinguish it from first-generation 5-HT3 receptor antagonists. Key properties include:

  • High Binding Affinity : Palonosetron has over a 30-fold higher binding affinity for the 5-HT3 receptor compared to older agents like ondansetron and dolasetron, contributing to its superior efficacy in controlling nausea and vomiting .
  • Longer Half-Life : With a half-life of approximately 40 hours, palonosetron provides prolonged antiemetic effects, allowing for single-dose administration prior to chemotherapy .
  • Synergistic Action : It interacts synergistically with neurokinin-1 (NK1) receptor signaling pathways, enhancing its effectiveness in the delayed phase of CINV .

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting

Numerous studies have established the efficacy of this compound in preventing CINV:

  • Phase III Trials : In randomized controlled trials, palonosetron demonstrated significantly higher complete response (CR) rates compared to first-generation agents. For example, a pooled analysis showed CR rates of 57% for palonosetron versus 45% for older agents in the delayed phase (24-120 hours post-chemotherapy) .
  • Statistical Superiority : In various studies, palonosetron consistently outperformed ondansetron and granisetron in both acute (0-24 hours) and delayed phases of CINV. For instance, one study reported CR rates of 81% for palonosetron compared to 68.6% for ondansetron during the acute phase .

Applications in Postoperative Nausea and Vomiting

This compound is also effective in managing PONV:

  • Comparative Studies : Research indicates that palonosetron is more effective than ondansetron in suppressing early postoperative nausea by up to 49% and late postoperative vomiting by 59% .
  • Efficacy Over Time : Its prolonged action makes it particularly beneficial for patients undergoing surgeries with high emetic potential. In a study comparing palonosetron with ramosetron, palonosetron showed superior efficacy during the early phases of recovery .

Case Study 1: Efficacy in Oncology Patients

A multicenter trial involving 570 cancer patients evaluated the efficacy of a single intravenous dose of palonosetron against ondansetron. Results indicated that palonosetron provided statistically significant improvements in CR rates across all time intervals post-chemotherapy:

TreatmentAcute Phase (0-24h)Delayed Phase (24-120h)Overall (0-120h)
Palonosetron81.0%74.1%69.3%
Ondansetron68.6%55.1%50.3%

This study underscores palonosetron's role as a first-line agent for CINV management .

Case Study 2: Efficacy in Surgical Patients

In a study assessing PONV prevention, patients receiving palonosetron exhibited lower rates of nausea compared to those receiving traditional agents. The findings highlighted its effectiveness particularly when administered before the end of surgery:

TreatmentEarly PON ControlLate PON ControlLate POV Control
Palonosetron-49%-47%-59%
OndansetronBaselineBaselineBaseline

These results suggest that palonosetron is advantageous for surgical patients at risk for PONV .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying impurities in (R,R)-Palonosetron formulations, and how are they validated?

High-performance liquid chromatography (HPLC) with a C18 column, mobile phase (phosphate buffer and acetonitrile), and UV detection at 225 nm can separate and quantify desoxy-palonosetron, epimer-palonosetron, and N-oxide-palonosetron impurities. Validation includes linearity (0.1–1.5 µg/mL), precision (RSD < 2%), and recovery (98–102%) to meet ICH guidelines. This method ensures batch consistency in pharmaceutical development .

Q. How does this compound compare to first-generation 5-HT3 receptor antagonists in preventing acute chemotherapy-induced nausea and vomiting (CINV)?

In phase III trials, a single 0.25 mg IV dose of this compound demonstrated superior acute-phase efficacy (0–24 hours) over ondansetron (81.0% vs. 68.6% complete response rate) due to its longer half-life (~40 hours) and higher receptor-binding affinity. Study designs typically use randomized, double-blind protocols with primary endpoints of no emesis/rescue medication .

Q. What are the standard dosing protocols for this compound in clinical research?

The FDA-approved dose is 0.25 mg IV 30 minutes before chemotherapy. For delayed CINV (24–120 hours), protocols often combine it with dexamethasone (e.g., 20 mg IV on day 1, followed by 8 mg orally on days 2–4). Dose adjustments are unnecessary in renal/hepatic impairment, per pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across meta-analyses of this compound?

Pooled analyses of patient-level data from phase III trials (n=3,463) show consistent superiority of this compound over older 5-HT3 RAs (RRs: 0.76–0.86 for vomiting/nausea). Heterogeneity arises from variations in corticosteroid use, chemotherapy emetogenicity, and endpoint definitions. Stratified subgroup analyses and adherence to MASCC/ESMO guidelines (e.g., CR as primary endpoint) reduce bias .

Q. What mechanisms explain this compound’s efficacy in delayed CINV beyond 5-HT3 receptor antagonism?

Preclinical models suggest this compound inhibits substance P-mediated NK1 receptor signaling (IC50 = 50 nM) and reduces cisplatin-induced Fos protein expression in the brainstem. Dose-response studies in dogs (300 µg/kg) show sustained plasma concentrations (>2 ng/mL for 72 hours), linking PK/PD to delayed effects .

Q. How should researchers design studies to evaluate this compound’s cost-effectiveness in diverse healthcare systems?

Use decision-analytic models comparing direct costs (drug acquisition, rescue medications) and indirect costs (hospitalizations) across regions. US studies report higher upfront costs for this compound but lower rescue medication use (OR = 0.62; 95% CI: 0.51–0.75). Sensitivity analyses should incorporate local formulary policies and emetogenicity thresholds .

Q. What statistical approaches are optimal for analyzing pooled clinical trial data on this compound?

Mixed-effects logistic regression with random intercepts for study sites accounts for inter-trial variability. For time-to-event endpoints (e.g., time to first emesis), Cox proportional hazards models stratified by chemotherapy type (HEC vs. MEC) are recommended. Meta-analyses should report I² statistics to quantify heterogeneity .

Q. Methodological Guidance

Q. How to validate pharmacokinetic parameters for this compound in animal models?

Use non-compartmental analysis (Phoenix WinNonlin) with plasma samples collected at 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose. Key parameters: AUC₀–∞ (linear trapezoidal method), Cmax, t½ (log-linear regression), and clearance (CL = Dose/AUC). Ensure a lower quantification limit of 0.02 ng/mL via LC-MS/MS .

Q. What criteria should guide the inclusion of this compound in CINV clinical guidelines?

MASCC/ESMO thresholds require ≥10% absolute risk reduction in delayed-phase complete response (CR). This compound meets this vs. ondansetron (74.1% vs. 55.1% CR; ARR = 19%). Guidelines also prioritize trials using patient-reported outcomes (PROs) and controlling for NK1 antagonist co-administration .

Q. How to address confounding factors in retrospective studies of this compound?

Apply propensity score matching for variables like age, sex, chemotherapy regimen, and prior CINV history. Sensitivity analyses using E-values (e.g., E = 2.5 for unmeasured confounders) strengthen causal inference. Validate findings via bootstrapping (1,000 replicates) .

Properties

CAS No.

135729-60-1

Molecular Formula

C9H15NO2

Molecular Weight

0

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Origin of Product

United States

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